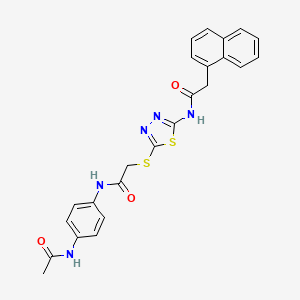![molecular formula C21H20FN3O2 B2717075 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide CAS No. 1251710-36-7](/img/structure/B2717075.png)
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core with a fluorophenyl oxane moiety, making it a subject of interest for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The fluorophenyl oxane moiety is then introduced through a series of nucleophilic substitution reactions, often using fluorinated benzene derivatives and oxane intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Green chemistry principles, including the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact .
化学反応の分析
Types of Reactions
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, known for its antimicrobial and anticancer properties.
Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline-containing antibiotic with antitumor activity.
Uniqueness
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is unique due to its specific structural features, such as the fluorophenyl oxane moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.
特性
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-16-7-5-15(6-8-16)21(9-11-27-12-10-21)14-24-20(26)19-13-23-17-3-1-2-4-18(17)25-19/h1-8,13H,9-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSPLZLFBNLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
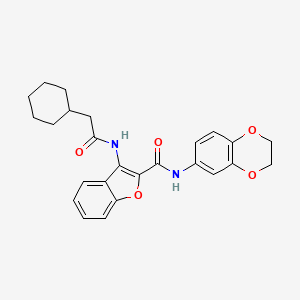
![(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2716994.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2716995.png)
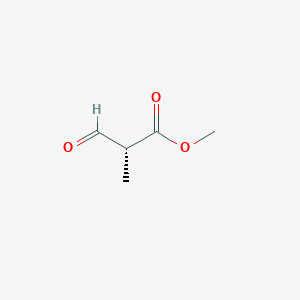
![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)
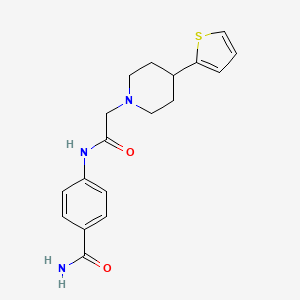
![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)

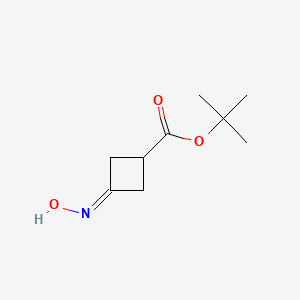
![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)
![methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate](/img/structure/B2717011.png)
